molecular formula C18H21N3O2 B4952906 N-cyclohexyl-2-(naphthalen-2-ylcarbonyl)hydrazinecarboxamide

N-cyclohexyl-2-(naphthalen-2-ylcarbonyl)hydrazinecarboxamide

Cat. No.: B4952906
M. Wt: 311.4 g/mol
InChI Key: MSUURXGCTMFAKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(naphthalen-2-ylcarbonyl)hydrazinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl group, a naphthalene ring, and a hydrazinecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(naphthalen-2-ylcarbonyl)hydrazinecarboxamide typically involves the reaction of cyclohexylamine with 2-naphthoyl chloride to form an intermediate, which is then reacted with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(naphthalen-2-ylcarbonyl)hydrazinecarboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce cyclohexyl-2-(naphthalen-2-ylcarbonyl)hydrazine .

Scientific Research Applications

N-cyclohexyl-2-(naphthalen-2-ylcarbonyl)hydrazinecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(naphthalen-2-ylcarbonyl)hydrazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. For example, it has been shown to interact with serum albumins, leading to changes in protein conformation and function . The binding involves hydrogen bonding and van der Waals forces, which stabilize the protein-ligand complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-(naphthalen-2-ylcarbonyl)hydrazinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-cyclohexyl-3-(naphthalene-2-carbonylamino)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-17(15-11-10-13-6-4-5-7-14(13)12-15)20-21-18(23)19-16-8-2-1-3-9-16/h4-7,10-12,16H,1-3,8-9H2,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUURXGCTMFAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NNC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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